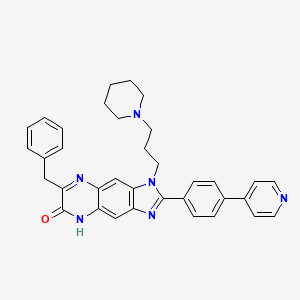

CTA056

説明

特性

IUPAC Name |

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBAJKNZOHHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CTA056 mechanism of action in T-cell lymphoma

An In-depth Technical Guide on the Core Mechanisms of Action of Novel Therapeutics in T-cell Lymphoma

Disclaimer: Information regarding a specific agent designated "CTA056" in the context of T-cell lymphoma is not available in the public domain as of the latest search. Therefore, this guide provides a comprehensive overview of the core mechanisms of action for various established and emerging therapeutic agents in T-cell lymphoma, addressing the scientific and technical requirements of the original query.

T-cell lymphomas (TCLs) are a heterogeneous group of non-Hodgkin lymphomas with generally aggressive clinical courses and poor outcomes with conventional chemotherapy.[1] This has spurred the development of novel targeted therapies aimed at the specific molecular and cellular drivers of these malignancies. This technical guide delves into the core mechanisms of action of these advanced therapeutics, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Targeting Cell Surface Receptors

A key strategy in TCL therapy involves targeting specific proteins expressed on the surface of malignant T-cells. This approach allows for direct cytotoxicity to cancer cells while minimizing damage to healthy tissues.

CD30-Directed Therapy

CD30, a transmembrane receptor of the tumor necrosis factor (TNF) superfamily, is highly expressed in certain TCL subtypes, particularly anaplastic large cell lymphoma (ALCL).[2]

Mechanism of Action: Brentuximab vedotin (BV) is an antibody-drug conjugate (ADC) that targets CD30. It consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). Upon binding to CD30 on the surface of lymphoma cells, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Brentuximab Vedotin | Relapsed/Refractory systemic ALCL | 86% | 57% | [2] |

| Brentuximab Vedotin | Other Relapsed/Refractory PTCLs (with CD30 expression) | 41% | - | [2] |

| BV + CHP (Cyclophosphamide, Doxorubicin, Prednisone) | Frontline PTCL | 83% | - | [3] |

Experimental Protocols:

-

Immunohistochemistry (IHC): Used to determine the expression levels of CD30 on tumor biopsies to identify patients eligible for anti-CD30 therapy.

-

In Vitro Cytotoxicity Assays: Malignant T-cell lines expressing CD30 are treated with varying concentrations of brentuximab vedotin to determine the dose-dependent effect on cell viability and apoptosis.

-

In Vivo Xenograft Models: Human TCL cell lines are implanted into immunodeficient mice. The mice are then treated with brentuximab vedotin to evaluate its anti-tumor efficacy, often measured by tumor volume and survival rates.

CCR4-Directed Therapy

Chemokine receptor 4 (CCR4) is frequently expressed in various subtypes of TCL, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[2]

Mechanism of Action: Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It exerts its anti-tumor effect primarily through antibody-dependent cellular cytotoxicity (ADCC), where it recruits natural killer (NK) cells to lyse the CCR4-positive lymphoma cells.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Mogamulizumab | Relapsed PTCL and CTCL | 35% | 14% | [2] |

CD70-Targeted CAR-T Cell Therapy

CD70, the ligand for CD27, has been identified as a potential target antigen in various T-cell lymphomas.[4]

Mechanism of Action: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically modifying a patient's T-cells to express a CAR that recognizes a specific tumor antigen. Anti-CD70 CAR-T cells (e.g., CTX130) are designed to recognize and kill lymphoma cells expressing CD70.[4] The use of allogeneic (donor-derived) CAR-T cells is being explored to overcome the challenge of manufacturing autologous CAR-T cells from a patient's own malignant T-cells.[4]

Experimental Protocols:

-

Flow Cytometry: Used to quantify the expression of CD70 on various T-cell lymphoma cell lines and primary patient samples.[4] It is also used to assess the viability and lysis of tumor cells in co-culture assays with CAR-T cells.[4]

-

In Vitro Co-culture Assays: Anti-CD70 CAR-T cells are co-cultured with CD70-positive T-cell lymphoma cell lines (e.g., HuT78) at different effector-to-target ratios.[4] Tumor cell killing is then measured.

-

In Vivo Xenograft Models: Immunodeficient mice are engrafted with human T-cell lymphoma cell lines to establish tumors.[4] The mice are then treated with anti-CD70 CAR-T cells to evaluate in vivo efficacy.[4]

Inhibition of Key Signaling Pathways

Dysregulation of intracellular signaling pathways is a hallmark of many cancers, including T-cell lymphomas. Targeting these pathways can disrupt tumor cell proliferation and survival.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is frequently activated in TCL.[3] This pathway plays a role in cellular proliferation.[3]

Mechanism of Action: Inhibitors of JAK proteins block the phosphorylation of cytokine receptors, thereby preventing the activation of downstream STAT proteins and inhibiting cellular proliferation.[3]

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Ruxolitinib (JAK2 inhibitor) | Relapsed/Refractory PTCL and CTCL | 23% | [3] |

Signaling Pathway Diagram:

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is often aberrantly activated in lymphoma, leading to increased cell growth, proliferation, and survival.[2]

Mechanism of Action: PI3K inhibitors, such as duvelisib (an inhibitor of PI3K-delta and -gamma), block the activity of PI3K, thereby preventing the activation of downstream effectors like AKT and mTOR and inhibiting tumor cell growth.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Duvelisib (ipi-145) | PTCL | 53% | [2] |

T-Cell Receptor (TCR) Signaling

The T-cell receptor signaling pathway is fundamental to T-cell function, and somatic mutations in this pathway can drive lymphomagenesis.[5] These mutations often lead to constitutive activation of downstream pathways like NF-κB, NFAT, and AP-1, promoting proliferation and survival.[5][6]

Mechanism of Action: Targeting components of the TCR signaling cascade is an emerging therapeutic strategy. For instance, SYK (spleen tyrosine kinase), which is aberrantly expressed in most PTCLs, is a potential therapeutic target.[3] In vitro silencing of SYK has been shown to induce apoptosis in PTCL cells.[3]

Signaling Pathway Diagram:

Caption: Overview of the T-Cell Receptor (TCR) signaling cascade in T-cell activation.

Epigenetic Modulation

Epigenetic alterations, such as changes in histone acetylation, play a significant role in the pathogenesis of TCL.

Mechanism of Action: Histone deacetylase (HDAC) inhibitors (e.g., vorinostat, romidepsin, belinostat) work by increasing histone acetylation, which leads to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of malignant T-cells.[7]

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Vorinostat | CTCL | ~50% | [8] |

| Romidepsin | CTCL | ~50% | [8] |

Targeting Transcription

Targeting the fundamental process of gene transcription is a novel approach to treating cancers that are dependent on high levels of specific gene expression for their survival.

Mechanism of Action: Some preclinical research has shown that PTCLs are sensitive to drugs that target transcription.[9] For example, THZ1 is a drug that inhibits cyclin-dependent kinase 7 (CDK7), an enzyme that controls the transcription of lymphoma genes.[9] By inhibiting CDK7, THZ1 disrupts the transcriptional machinery of the lymphoma cells, leading to cell death.[9] This can also prime the tumor cells to be more responsive to other agents, such as BCL2 inhibitors.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel targeted agent in T-cell lymphoma.

References

- 1. New targets of therapy in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.gov [cancer.gov]

- 3. Targeted Approaches to T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.crisprtx.com [ir.crisprtx.com]

- 5. T Cell Receptor Pathway Mutations in Mature T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lymphoma.org [lymphoma.org]

- 8. T-Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cornell-lymphoma.com [cornell-lymphoma.com]

Delving into CTA056: A Technical Guide to a Novel ITK Inhibitor for T-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanism of action of CTA056, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a compelling target for therapeutic intervention in T-cell-driven malignancies and autoimmune diseases.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Core Concepts: Discovery and Mechanism of Action

This compound was identified through the screening of a 9600-compound combinatorial solution-phase library.[1][3] Subsequent molecular modeling and extensive structure-activity relationship studies led to the development of this potent inhibitor.[1] this compound selectively binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing its phosphorylation and subsequent activation.[1]

The inhibition of ITK by this compound disrupts the downstream signaling cascade initiated by T-cell receptor activation. This leads to the inhibition of key effector molecules such as Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequences of this signaling blockade are the induction of apoptosis in malignant T-cells and a reduction in the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| ITK | 0.1 |

| BTK | 0.4 |

| ETK | 5 |

Data sourced from publicly available information.[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | ITK Expression | Effect of this compound |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition, Apoptosis Induction |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition |

| Hut78 | Cutaneous T-cell Lymphoma | Yes | Not specified |

This compound preferentially inhibits the growth of malignant cells harboring ITK.[1]

Table 3: In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model

| Treatment | Dosage | Administration Route | Tumor Growth |

| This compound | 5 mg/kg (twice a week) | Intratumoral | Prevented tumor growth |

This data highlights the in vivo anti-tumor activity of this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway, the mechanism of action of this compound, and a general workflow for its discovery and initial characterization.

References

An In-depth Technical Guide to CTA056 (CAS 1265822-30-7): A Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. With a CAS number of 1265822-30-7, this compound has emerged as a significant research tool for investigating the role of ITK in T-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.

Chemical Structure and Properties

This compound, with the chemical formula C35H34N6O and a molecular weight of 554.68 g/mol , is a complex heterocyclic molecule.[1] Its structure is presented below.

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1265822-30-7 | [1] |

| Molecular Formula | C35H34N6O | [1] |

| Molecular Weight | 554.68 g/mol | [1] |

| Appearance | Solid | |

| Purity | >98.00% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of ITK, a member of the Tec family of kinases. ITK plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets such as phospholipase C-γ1 (PLC-γ1). Activated PLC-γ1 generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activate protein kinase C (PKC), respectively. This signaling cascade culminates in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation, differentiation, and cytokine production.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ITK. This inhibition of ITK's catalytic activity blocks the downstream signaling cascade, thereby preventing T-cell activation.

Signaling Pathway

The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.

Caption: ITK Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) | Reference |

| ITK | 0.1 | [1] |

| BTK | 0.4 | |

| ETK | 5 |

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Jurkat | MTT Assay | Growth Inhibition | IC50 ≈ 0.5 µM | |

| MOLT-4 | MTT Assay | Growth Inhibition | IC50 ≈ 1 µM | |

| Jurkat | Apoptosis Assay | Induction of Apoptosis | Dose-dependent increase | [2] |

Table 4: In Vivo Antitumor Activity of this compound in MOLT-4 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth | Reference |

| This compound | 5 mg/kg, twice a week, intratumoral injection | Significant inhibition of tumor growth | |

| Vehicle Control | - | Progressive tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK and other kinases.

Materials:

-

Purified recombinant kinase (ITK, BTK, ETK)

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Substrate peptide

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.

-

Plot the percentage of activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Jurkat, MOLT-4, or other relevant cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of ITK and its downstream signaling proteins.

Materials:

-

Jurkat or MOLT-4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ1, anti-PLC-γ1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.

MOLT-4 Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MOLT-4 cells

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MOLT-4 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg, intratumorally, twice a week) or vehicle control to the respective groups.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

This compound is a valuable research compound for studying the role of ITK in T-cell biology and pathology. Its high selectivity and potent inhibitory activity against ITK make it a powerful tool for dissecting the intricacies of TCR signaling and for exploring the therapeutic potential of ITK inhibition in T-cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.

References

The Itk Inhibitor CTA056: A Technical Guide to its Function in T-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CTA056, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk). It details the mechanism of action of this compound within the T-cell receptor (TCR) signaling pathway, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used for its characterization.

Introduction: The Role of Itk in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, which is initiated upon recognition of a specific antigen presented by an antigen-presenting cell (APC).

Upon TCR engagement, a series of phosphorylation events leads to the activation of key signaling molecules. Itk is recruited to a signaling complex at the plasma membrane involving the adapter proteins LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). Once activated, Itk phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).

Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates protein kinase C (PKC), which in turn initiates signaling cascades that lead to the activation of other transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). The culmination of these signaling events is T-cell activation, proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

This compound: A Selective Itk Inhibitor

This compound is a synthetic small molecule developed as a selective inhibitor of Itk. By targeting Itk, this compound effectively blocks the downstream signaling events that are critical for T-cell activation and function. This makes it a valuable tool for studying T-cell signaling and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the kinase activity of Itk. This prevents the phosphorylation and subsequent activation of Itk's primary substrate, PLC-γ1. The inhibition of PLC-γ1 activation leads to a cascade of downstream effects:

-

Inhibition of Calcium Mobilization: By preventing the generation of IP3, this compound blocks the release of intracellular calcium stores, a critical signal for T-cell activation.

-

Suppression of Transcription Factor Activation: The lack of IP3 and DAG production results in the impaired activation of key transcription factors such as NFAT, NF-κB, and AP-1.

-

Reduced Cytokine Production: Consequently, the expression of genes regulated by these transcription factors, including those for IL-2 and IFN-γ, is significantly reduced.

-

Induction of Apoptosis in Malignant T-cells: In malignant T-cell lines, such as Jurkat and MOLT-4, inhibition of the Itk signaling pathway by this compound has been shown to induce programmed cell death (apoptosis).

The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Target Kinase | IC₅₀ (μM) | Reference |

| Itk | 0.1 | |

| Btk | 0.4 | |

| Etk | 5 |

| Cell Line | Assay | Metric | Value | Reference |

| Jurkat | Cell Viability | GI₅₀ | ~1 μM | |

| MOLT-4 | Cell Viability | GI₅₀ | ~1 μM | |

| Jurkat | Apoptosis | % Apoptotic Cells (at 2 μM) | ~40% | |

| Jurkat | IL-2 Secretion | % Inhibition (at 1 μM) | >80% | |

| Jurkat | IFN-γ Secretion | % Inhibition (at 1 μM) | >80% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound in T-cell signaling.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Itk.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant Itk enzyme, a specific peptide substrate for Itk, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and a radioactive isotope, [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the P81 paper extensively to remove all unbound [γ-³²P]ATP.

-

Detection: Measure the amount of radioactivity remaining on the paper using a scintillation counter. This is proportional to the kinase activity.

-

Analysis: Calculate the percentage of Itk inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following stimulation.

Methodology using CellTrace™ Violet:

-

Cell Labeling: Label isolated T-cells (e.g., from peripheral blood or a cell line like Jurkat) with a proliferation-tracking dye such as CellTrace™ Violet. This dye is retained within the cells and is equally distributed to daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

-

Cell Culture: Plate the labeled T-cells in a 96-well plate.

-

Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals from an APC.

-

Incubation: Culture the cells for a period of 3-5 days to allow for multiple rounds of cell division.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the CellTrace™ Violet dye using a flow cytometer.

-

Analysis: The proliferation of T-cells is inversely proportional to the fluorescence intensity. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound to determine its anti-proliferative effect.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the effect of this compound on the phosphorylation status of Itk and its downstream targets like PLC-γ1.

Methodology:

-

Cell Treatment and Stimulation: Treat T-cells with this compound for a specified duration, followed by stimulation with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Itk or anti-phospho-PLC-γ1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with a detector and analyze the intensity of the bands to quantify the amount of phosphorylated protein in each sample. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. By preventing the activation of PLC-γ1 and subsequent downstream events, this compound inhibits T-cell proliferation and cytokine production and can induce apoptosis in malignant T-cells. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other Itk inhibitors as valuable research tools and potential therapeutic agents for a range of T-cell-mediated diseases.

CTA056: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell development, activation, and differentiation.[1] Aberrant ITK activity has been implicated in the pathophysiology of T-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. This compound, chemically known as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2] This document provides an in-depth overview of the target profile, kinase selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Target Profile and Kinase Selectivity

This compound was identified through the screening of a combinatorial small-molecule library and subsequent molecular modeling and structure-activity relationship studies.[1][2] Its primary target is ITK, a key kinase in T-cell signaling.

Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against members of the Tec family of kinases. The compound shows the highest potency against ITK, with progressively lower activity against Bruton's tyrosine kinase (BTK) and endothelial and epithelial tyrosine kinase (ETK).[1][2]

| Kinase | IC50 (µM) |

| ITK | 0.1[1][2] |

| BTK | 0.4[2] |

| ETK | 5[2] |

| Table 1: In vitro inhibitory activity of this compound against Tec family kinases. |

Note: A broad-panel kinase selectivity screen for this compound against a wider range of the human kinome is not publicly available at this time.

Cellular Activity

This compound exhibits selective cytotoxicity against malignant T-cell lines that express ITK, such as acute lymphoblastic T-cell leukemia (e.g., Jurkat, MOLT-4) and cutaneous T-cell lymphoma.[1][2] Normal T-cells are minimally affected by the compound.[1]

| Cell Line | Malignancy | IC50 (µM) |

| Jurkat | Acute Lymphoblastic T-cell Leukemia | ~1 |

| MOLT-4 | Acute Lymphoblastic T-cell Leukemia | ~1 |

| Table 2: Cellular cytotoxicity of this compound in malignant T-cell lines. |

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of ITK within the T-cell receptor signaling cascade. This inhibition leads to a blockage of downstream signaling events, ultimately resulting in apoptosis of malignant T-cells.[1]

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn triggers downstream pathways involving Akt and Extracellular signal-regulated kinase (ERK).[1] This signaling is crucial for T-cell activation, proliferation, and cytokine release.[1]

Caption: ITK Signaling Pathway Inhibition by this compound.

This compound inhibits the phosphorylation of ITK, which subsequently blocks the phosphorylation of its downstream effectors, including PLC-γ, Akt, and ERK.[1] This disruption of the signaling cascade leads to a decrease in the secretion of interleukin-2 (IL-2) and interferon-γ (IFN-γ) and induces apoptosis in malignant T-cells in a dose-dependent manner.[1]

Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., ITK, BTK, ETK)

-

Kinase-specific substrate peptide

-

Adenosine 5'-triphosphate (ATP), [γ-33P]ATP

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the kinase, substrate, and kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP mixed with [γ-33P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Viability and Apoptosis Assay

This protocol outlines the assessment of this compound's effect on the viability and apoptosis of T-cell leukemia cell lines (e.g., Jurkat, MOLT-4).

-

Reagents and Materials:

-

Jurkat or MOLT-4 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

-

For apoptosis analysis, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of ITK and its downstream effectors in response to this compound treatment.

-

Reagents and Materials:

-

Jurkat or MOLT-4 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ, anti-PLC-γ, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat Jurkat or MOLT-4 cells with this compound at various concentrations for a defined time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow

The characterization of this compound follows a logical progression from in vitro biochemical assays to cell-based studies and finally to in vivo models.

Caption: Logical Workflow for this compound Characterization.

Conclusion

This compound is a selective inhibitor of ITK that demonstrates significant pro-apoptotic activity in malignant T-cell lines. Its mechanism of action through the inhibition of the TCR-ITK signaling pathway provides a strong rationale for its potential therapeutic application in T-cell leukemia and lymphoma. Further investigation, including comprehensive kinome-wide selectivity profiling and advanced preclinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile.

References

The Role of Apoptosis Induction in Cancer Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary objective for many therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of apoptosis, focusing on the key signaling pathways that can be targeted for therapeutic intervention. It also details common experimental protocols used to evaluate the apoptotic effects of anti-cancer agents and presents this information in a structured format to aid in research and drug development.

Introduction to Apoptosis in Cancer

Apoptosis is a highly regulated and essential process for normal tissue homeostasis, eliminating damaged or unwanted cells.[3][4] In the context of cancer, the apoptotic machinery is often dysfunctional, leading to tumor progression and resistance to therapy.[1][2][5] Therapeutic strategies aimed at inducing apoptosis in cancer cells seek to reactivate these dormant cell death pathways.[2] The two primary pathways of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[3][4][6]

Key Signaling Pathways in Apoptosis

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[5][6] The balance between these proteins determines the cell's fate. Upon activation, pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[4][6] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.[6][7]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface.[4] This ligand-receptor binding leads to the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), and pro-caspase-8 to form the death-inducing signaling complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3 and -7, to execute apoptosis.[7] In some cell types, caspase-8 can also cleave the BH3-only protein Bid to truncated Bid (tBid), which then activates the intrinsic pathway, thus amplifying the apoptotic signal.

Quantitative Assessment of Apoptosis Induction

When evaluating a potential anti-cancer agent, it is crucial to quantify its apoptotic-inducing activity. The following table summarizes key parameters that are often measured.

| Parameter | Description | Common Assay(s) | Example Metric |

| Cell Viability | Measures the overall health and number of living cells after treatment. | MTT, MTS, CellTiter-Glo | IC50 (concentration that inhibits 50% of cell growth) |

| Apoptotic Cell Population | Differentiates between live, apoptotic, and necrotic cells. | Annexin V/Propidium Iodide Staining | Percentage of Annexin V positive cells |

| Caspase Activity | Measures the activity of key executioner caspases. | Caspase-3/7, -8, -9 Glo Assays | Fold increase in luminescence/fluorescence |

| Mitochondrial Membrane Potential (ΔΨm) | Detects the loss of mitochondrial membrane potential, an early event in intrinsic apoptosis. | JC-1, TMRE Staining | Ratio of red/green fluorescence |

| DNA Fragmentation | Detects the cleavage of DNA into smaller fragments, a hallmark of late apoptosis. | TUNEL Assay | Percentage of TUNEL positive cells |

Experimental Protocols for Apoptosis Assessment

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound (e.g., CTA056) at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase Activity Assay

Principle: This assay uses a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence. When the caspase is active, it cleaves the substrate, releasing a molecule that generates a luminescent or fluorescent signal.

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with the test compound and controls.

-

Add the caspase-glo reagent directly to the wells.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate reader. The signal intensity is proportional to the caspase activity.

Western Blotting for Apoptotic Proteins

Principle: This technique is used to detect changes in the expression levels of key apoptotic proteins.

Protocol:

-

Treat cells with the test compound and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

The induction of apoptosis in cancer cells remains a cornerstone of anti-cancer therapy. A thorough understanding of the intrinsic and extrinsic apoptotic pathways is essential for the rational design and development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of a compound's ability to induce apoptosis. By employing these methods, researchers can effectively characterize the mechanism of action of new anti-cancer drugs and advance their development towards clinical application.

References

- 1. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Preliminary Technical Guide: CTA056 for Autoimmune Disease

For: Researchers, Scientists, and Drug Development Professionals

Topic: This document provides an in-depth technical overview of the preliminary studies on CTA056, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its potential therapeutic application in the treatment of autoimmune diseases.

Executive Summary

This compound is a small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the signaling pathways of T-cells.[1][2][3] Given the central role of T-cells in the pathophysiology of numerous autoimmune disorders, this compound presents a promising therapeutic candidate.[1][4] Preclinical investigations, primarily in the context of T-cell malignancies, have elucidated its mechanism of action and demonstrated its biological activity. While direct studies of this compound in autoimmune disease models are not yet extensively published, the established role of Itk in autoimmunity provides a strong rationale for its investigation in this therapeutic area.[1][4] This guide summarizes the existing data on this compound and outlines the scientific basis for its development as a treatment for autoimmune diseases.

Core Compound Data: this compound

| Property | Value | Reference |

| Target | Interleukin-2-inducible T-cell kinase (Itk) | [1][5][6] |

| CAS Number | 1265822-30-7 | [5][6] |

| Molecular Formula | C₃₅H₃₄N₆O | [2][6] |

| Molecular Weight | 554.68 g/mol | [2][6] |

| IC₅₀ (Itk) | 0.1 µM | [5][6] |

| IC₅₀ (Btk) | 0.4 µM | [6] |

| IC₅₀ (Etk) | 5 µM | [6] |

Mechanism of Action

This compound functions as a selective inhibitor of Itk, a member of the Tec family of non-receptor tyrosine kinases that plays a pivotal role in T-cell receptor (TCR) signaling.[1][3] Upon TCR activation, Itk is recruited to the cell membrane and becomes phosphorylated, initiating a downstream signaling cascade.

This compound exerts its effects by inhibiting the phosphorylation of Itk.[1] This action subsequently blocks the activation of key downstream signaling molecules, including Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][4] The inhibition of this cascade leads to two primary outcomes:

-

Reduced Cytokine Production: The secretion of pro-inflammatory cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is significantly decreased.[1][3][4]

-

Induction of Apoptosis: In activated T-cells, this compound has been shown to induce programmed cell death.[1][5]

The following diagram illustrates the signaling pathway inhibited by this compound.

Preclinical Data (Oncology Models)

While specific data for this compound in autoimmune models is pending, its efficacy has been demonstrated in preclinical oncology models, which provides a foundational understanding of its in vivo activity.

In Vitro Studies

This compound has been shown to selectively target malignant T-cell lines, such as acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while having minimal effects on normal T-cells.[1]

In Vivo Xenograft Model

In a xenograft model using MOLT-4 (human acute lymphoblastic leukemia) cells, this compound demonstrated significant anti-tumor activity.

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Mice | MOLT-4 Xenograft | This compound | 5 mg/kg (intratumoral, twice weekly) | Prevention of tumor growth | [4] |

Rationale for Use in Autoimmune Disease

The therapeutic potential of this compound in autoimmune diseases is strongly supported by the critical role of its target, Itk, in the activation and differentiation of T-helper cells, particularly Th2 and Th17 lineages, which are implicated in the pathology of many autoimmune conditions.[7]

The following workflow outlines the proposed investigation of this compound in autoimmune disease models.

Experimental Protocols

The following are representative methodologies for key experiments based on the initial characterization of this compound and standard practices for evaluating Itk inhibitors.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound against Itk and other kinases.

-

Methodology:

-

Recombinant human Itk, Btk, and Etk enzymes are used.

-

A suitable substrate (e.g., a poly-Glu-Tyr peptide) is coated on a 96-well plate.

-

The kinase reaction is initiated by adding ATP and the respective enzyme in the presence of varying concentrations of this compound.

-

After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or fluorescent detection method.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cellular Phosphorylation Assay

-

Objective: To assess the effect of this compound on the phosphorylation of Itk and its downstream targets in a cellular context.

-

Methodology:

-

Jurkat or MOLT-4 cells are treated with various concentrations of this compound for a specified time.

-

Cells are then stimulated to activate the TCR pathway (e.g., using anti-CD3/CD28 antibodies).

-

Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.

-

Phosphorylation of Itk, PLC-γ, Akt, and ERK is detected using phospho-specific antibodies.

-

Cytokine Secretion Assay

-

Objective: To measure the impact of this compound on the production of IL-2 and IFN-γ.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line are pre-incubated with this compound.

-

Cells are stimulated with a TCR agonist.

-

The supernatant is collected after 24-48 hours.

-

The concentrations of IL-2 and IFN-γ in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In Vivo Efficacy Study (Collagen-Induced Arthritis Model)

-

Objective: To evaluate the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.

-

Methodology:

-

Arthritis is induced in DBA/1 mice by immunization with type II collagen emulsified in Freund's complete adjuvant.

-

A booster immunization is given 21 days later.

-

Treatment with this compound (at various doses, administered orally or intraperitoneally) is initiated at the onset of clinical signs of arthritis.

-

The severity of arthritis is monitored using a clinical scoring system (e.g., assessing paw swelling and joint inflammation).

-

At the end of the study, histological analysis of the joints is performed to assess cartilage and bone erosion.

-

Serum levels of inflammatory cytokines and anti-collagen antibodies are measured.

-

Future Directions

The preliminary data on this compound strongly support its further investigation as a therapeutic agent for autoimmune diseases. Future studies should focus on:

-

Evaluating the efficacy of this compound in established animal models of various autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and systemic lupus erythematosus (SLE) models.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to establish a dose-response relationship and an optimal dosing regimen.

-

Performing comprehensive toxicology studies to assess the safety profile of this compound.

Successful outcomes in these preclinical studies would provide a solid foundation for advancing this compound into clinical trials for the treatment of autoimmune diseases in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD28 and ITK signals regulate autoreactive T cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Maverakis Lab: Maverakis Lab Publications [maverakis.com]

- 6. jurkat t — TargetMol Chemicals [targetmol.com]

- 7. AU2019413360A1 - Cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]

Unraveling the Impact of CTA056 on T-Cell Cytokine Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of novel immunotherapies has revolutionized the landscape of cancer treatment. Among these, agents that modulate T-cell activity hold immense promise. CTA056 is an investigational therapeutic agent whose mechanism of action involves the intricate signaling pathways of T-lymphocytes, leading to a significant impact on their cytokine release profile. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on cytokine release from T-cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.

While publicly available information on a compound specifically designated "this compound" is not available in the current scientific literature, this guide synthesizes general principles and data from analogous T-cell engaging therapies to provide a foundational understanding for researchers in this field. The experimental protocols and data presented are based on established methodologies used to characterize similar therapeutic agents.

Core Mechanism of T-Cell Activation and Cytokine Release

T-cell activation is a complex and tightly regulated process that is fundamental to the adaptive immune response. It is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2] This initial signal (Signal 1) is, in itself, insufficient to trigger a full T-cell response. A second, co-stimulatory signal (Signal 2) is required, typically delivered through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC.[2]

Upon successful receipt of these two signals, a cascade of intracellular signaling events is initiated, leading to T-cell proliferation, differentiation, and the secretion of a wide array of cytokines.[2] These cytokines, including interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), are crucial for orchestrating an effective immune response. However, the excessive and uncontrolled release of these potent signaling molecules can lead to a dangerous systemic inflammatory response known as cytokine release syndrome (CRS).[3][4][5]

Visualizing the T-Cell Activation Pathway

The following diagram illustrates the canonical two-signal model of T-cell activation.

References

- 1. CAR-T cell therapy - Mayo Clinic [mayoclinic.org]

- 2. Clinical Pharmacology of Cytokine Release Syndrome with T-Cell–Engaging Bispecific Antibodies: Current Insights and Drug Development Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

Understanding the Pharmacokinetics of CTA056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. By targeting Itk, this compound presents a promising therapeutic strategy for T-cell malignancies such as T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and the requisite pharmacokinetic considerations for its development as a therapeutic agent. While detailed pharmacokinetic parameters for this compound are not publicly available, this document outlines the standard experimental protocols and data interpretation necessary for a thorough pharmacokinetic characterization.

Introduction to this compound

This compound (CAS: 1265822-30-7; Molecular Formula: C₃₅H₃₄N₆O; Molecular Weight: 554.68 g/mol ) is a small molecule inhibitor that has demonstrated high inhibitory effects on Interleukin-2-inducible T-cell kinase (Itk). It also shows activity against Bruton's tyrosine kinase (Btk) and endothelial and epithelial tyrosine kinase (Etk), though to a lesser extent. Its primary therapeutic potential lies in its ability to selectively induce apoptosis in malignant T-cells with minimal impact on normal T-cells.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of Itk. In T-cells, TCR activation triggers a signaling cascade in which Itk plays a pivotal role. The binding of an antigen to the TCR initiates the phosphorylation of downstream targets, including Itk. Activated Itk then phosphorylates and activates phospholipase C-gamma (PLC-γ), which in turn leads to the activation of key transcription factors. This signaling pathway is essential for T-cell activation, proliferation, and cytokine release.

This compound intervenes in this pathway by inhibiting the phosphorylation of Itk. This action prevents the activation of downstream effectors such as PLC-γ, Akt, and extracellular signal-regulated kinase (ERK). The consequences of this inhibition are a reduction in the secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and the induction of apoptosis in malignant T-cells.

Pharmacokinetics of this compound

A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its successful development. While specific quantitative PK data for this compound are not available in the public domain, this section outlines the key parameters and the experimental approaches required for its characterization.

Absorption

The absorption profile determines how the drug enters the systemic circulation. Key parameters to be determined are:

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (h) | The time to reach the maximum plasma concentration after administration. |

| Cmax (ng/mL) | The maximum plasma concentration of the drug. |

These parameters would be assessed following different routes of administration, primarily oral (PO) and intravenous (IV).

Distribution

Distribution studies describe how a drug disseminates throughout the body. Important parameters include:

| Parameter | Description |

| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in the blood plasma. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Blood-to-Plasma Ratio | The ratio of the drug concentration in whole blood versus plasma. |

Metabolism

Metabolism studies identify the transformation of the parent drug into its metabolites. This is critical for understanding the drug's efficacy and potential for toxicity. Key aspects to investigate are:

| Parameter | Description |

| Metabolic Pathways | The biochemical reactions that alter the drug, such as oxidation, reduction, hydrolysis, and conjugation. |

| Major Metabolites | Identification and characterization of the primary metabolites. |

| Metabolizing Enzymes | Identification of the primary enzymes (e.g., cytochrome P450 isoforms) responsible for the drug's metabolism. |

Excretion

Excretion studies determine how the drug and its metabolites are removed from the body.

| Parameter | Description |

| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |

| Routes of Excretion | The primary routes of elimination (e.g., renal, fecal). |

Experimental Protocols

The following are detailed methodologies for key experiments required to establish the pharmacokinetic profile of this compound.

In Vitro Studies

4.1.1. Metabolic Stability Assay

-

Objective: To determine the rate of metabolism of this compound in liver microsomes.

-

Protocol:

-

Prepare a reaction mixture containing liver microsomes (human, rat, mouse), this compound, and a buffer solution.

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the concentration of the remaining this compound in each aliquot using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculate the in vitro half-life and intrinsic clearance.

-

4.1.2. Plasma Protein Binding Assay

-

Objective: To quantify the extent of this compound binding to plasma proteins.

-

Protocol:

-

Use a rapid equilibrium dialysis (RED) device.

-

Add plasma containing this compound to one chamber and a buffer solution to the other.

-

Incubate the device at 37°C until equilibrium is reached.

-

Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculate the percentage of this compound bound to plasma proteins.

-

In Vivo Studies

4.2.1. Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound after IV and PO administration in rats or mice.

-

Protocol:

-

Administer a single dose of this compound to a cohort of animals via IV bolus and another cohort via oral gavage.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

-

Conclusion

This compound is a promising Itk inhibitor with a clear mechanism of action that supports its development for T-cell malignancies. While its in vitro activity is established, a comprehensive understanding of its pharmacokinetic profile is essential for its translation to clinical settings. The experimental protocols outlined in this guide provide a roadmap for the necessary ADME studies. The data generated from these studies will be critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately ensuring the safety and efficacy of this compound as a novel therapeutic agent. Further research and publication of these critical data are eagerly awaited by the scientific community.

An In-depth Technical Guide to the T-Cell Receptor (TCR) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the molecule "CTA056" did not yield any specific information in the public domain. Therefore, this guide focuses on the core of the user's request: a detailed technical overview of the T-cell receptor (TCR) pathway, its components, and the experimental methods used to study it.

Introduction to T-Cell Receptor (TCR) Signaling

The T-cell receptor (TCR) is a protein complex on the surface of T lymphocytes (T-cells) responsible for recognizing antigens presented by major histocompatibility complex (MHC) molecules.[1][2][3] This recognition event is a cornerstone of the adaptive immune response. Upon binding to a specific peptide-MHC (pMHC) ligand, the TCR initiates a complex cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation into effector cells, and cytokine production.[4] The proper regulation of this pathway is critical for mounting effective immune responses against pathogens and tumors while maintaining self-tolerance to prevent autoimmunity.[1][5]

The TCR itself does not have intrinsic signaling capabilities. Instead, it is non-covalently associated with the CD3 (cluster of differentiation 3) and ζ (zeta) chain proteins, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic domains.[6] These ITAMs are the primary signaling modules of the complex. The initiation of TCR signaling is a highly orchestrated process involving protein tyrosine kinases (PTKs), adaptor proteins, and the generation of second messengers that propagate the signal downstream to activate transcription factors like NFAT, NF-κB, and AP-1.[1][7]

Core Components and Quantitative Data

The TCR signaling network comprises a multitude of proteins, each with a specific role. The precise quantification of these components and their modifications is crucial for understanding signal strength and cellular outcomes.

Table 1: Key Proteins in the TCR Signaling Pathway

| Protein Category | Example Proteins | Core Function |

| Receptor Complex | TCRα/β, CD3δ/ε/γ, ζ-chain | Recognizes pMHC and transmits signals via ITAMs.[6][8] |

| Co-receptors | CD4, CD8 | Stabilize the TCR-pMHC interaction and recruit Lck to the signaling complex.[2] |

| Co-stimulatory | CD28 | Provides a critical "second signal" for full T-cell activation, often by activating the PI3K pathway.[7][9] |

| Src Family Kinases | Lck, Fyn | The most proximal kinases; phosphorylate ITAMs on CD3 and ζ-chains, initiating the cascade.[3][7] |

| Syk Family Kinases | ZAP-70 | Recruited to phosphorylated ITAMs and subsequently activated by Lck; phosphorylates key downstream adaptors.[3] |

| Adaptor Proteins | LAT, SLP-76 | Scaffolding proteins that recruit downstream signaling molecules to form a "signalosome" upon phosphorylation by ZAP-70.[7] |

| Enzymes | PLCγ1, PI3K, Itk | Generate second messengers (IP3, DAG) and activate further downstream pathways.[7] |

| Transcription Factors | NFAT, NF-κB, AP-1 | Translocate to the nucleus to drive the gene expression programs for T-cell activation, proliferation, and effector function.[7][10] |

Table 2: Example Quantitative Parameters in TCR Signaling

| Parameter | Typical Value/Observation | Significance | Experimental Method |

| Active Lck in Resting T-Cells | Estimated between ~2% to 50% of total Lck.[6] | A pool of basally active Lck is available to rapidly initiate signaling upon TCR engagement. | Immunodepletion, Mass Spectrometry |

| TCR Stimulation for Proliferation | Requires sustained signaling for at least 18-24 hours in naive CD4+ T-cells.[11] | A temporal threshold exists for commitment to cell division. | Cell Proliferation Assays |

| Anti-CD3 Antibody for Activation | Plate-bound: 5-10 µg/mL; Soluble (with crosslinker): 10 µg/mL.[12] | Defines the signal strength in in vitro models. | T-Cell Activation Assays |

| Anti-CD28 Antibody for Co-stimulation | Soluble: 2-5 µg/mL.[4][9] | Provides the necessary second signal for robust activation. | T-Cell Activation Assays |

| Jurkat Cell Density for Assays | 1 x 10^6 to 2 x 10^6 cells/mL.[9] | Optimal cell density is critical for reproducible results in activation experiments. | Cell Counting |

| IL-2 Production Post-Activation | Measurable 6 to 12 hours after stimulation.[13] | A key downstream indicator of successful T-cell activation and effector function. | ELISA |

Signaling Pathways and Visualizations

Upon TCR engagement, a series of phosphorylation events leads to the activation of several branching downstream pathways.

Diagram 1: Core T-Cell Receptor Signaling Cascade

Caption: Overview of the proximal TCR signaling cascade.

Key Experimental Protocols

Studying the TCR pathway requires a variety of specialized molecular and cellular biology techniques. The Jurkat T-cell line is a common model system for these studies.[14]

Protocol 1: In Vitro T-Cell Activation for Signaling Analysis

This protocol describes a general method for activating Jurkat cells to study early signaling events like protein phosphorylation.

1. Cell Preparation:

-

Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile, ice-cold PBS and resuspend in serum-free RPMI at a concentration of 2 x 10^6 cells/mL.[9]

-

Rest the cells at 37°C for 1 hour to allow them to return to a basal signaling state.[12]

2. Plate Coating (for plate-bound antibody stimulation):

-

Dilute anti-human CD3ε antibody (clone OKT3 or UCHT1) to 10 µg/mL in sterile PBS.[12]

-

Add 500 µL of the antibody solution to each well of a 24-well tissue culture plate.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[12]

-

Before use, wash the wells twice with sterile PBS to remove any unbound antibody.[4]

3. T-Cell Stimulation:

-

Add the prepared Jurkat cell suspension to the antibody-coated wells.

-

For co-stimulation, add soluble anti-human CD28 antibody to a final concentration of 3-5 µg/mL.[9]

-

Incubate at 37°C for the desired time points (e.g., 0, 2, 5, 10, 30 minutes for early phosphorylation events).

4. Cell Lysis:

-

To stop the stimulation, immediately place the plate on ice and add ice-cold PBS.

-

Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[9]

-

Lyse the cell pellet with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

The resulting cell lysate is now ready for downstream analysis like Western Blotting or Immunoprecipitation.

Protocol 2: Immunoprecipitation (IP) of TCR Signaling Proteins

This protocol is for enriching a specific protein (e.g., ZAP-70) from activated T-cell lysates to study its phosphorylation status or interacting partners (Co-IP).

1. Lysate Preparation:

-

Prepare cell lysates from stimulated and unstimulated Jurkat cells as described in Protocol 1.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. Immunocomplex Formation:

-

To 500 µg of cell lysate, add the appropriate amount of primary antibody specific to the target protein (e.g., anti-ZAP-70). The optimal antibody concentration should be determined empirically.[15]

-

Set up a negative control using a corresponding isotype control IgG antibody.[15]

-

Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.[15]

3. Capture of Immunocomplex:

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each sample.

-